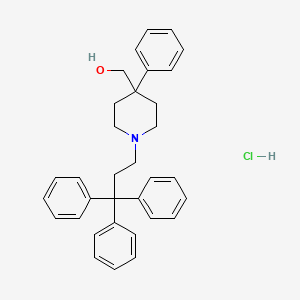

1-(3,3,3-Triphenylpropyl)-4-phenyl-4-piperidinemethanol hydrochloride

Cat. No. B8452849

Key on ui cas rn:

61532-42-1

M. Wt: 498.1 g/mol

InChI Key: ARNWCDBDTFHADK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04072686

Procedure details

A mixture of 2 parts of triphenylcarbinol and 8 parts of malonic acid are heated at 170° for 31 hours. This mixture is cooled and then dissolved in hot ethanol. 3,3,3-Triphenylpropionic acid, melting at 182°, crystallizes from the ethanol upon cooling. 1 Part of 3,3,3-triphenylpropionic acid is then refluxed with 5 parts of thionyl chloride for 4 hours and the excess thionyl chloride is removed in vacuum to provide the crude 3,3,3-triphenylpropionyl chloride. 9 Parts of this 3,3,3-triphenylpropionyl chloride are then reacted with 27.0 parts of ethyl 4-phenyl-4-piperidinecarboxylate in the presence of 4 parts of triethylamine in benzene. The resulting amide is reduced with 5 parts of lithium aluminum hydride in ether at reflux for 2.5 hours. The reaction mixture is cooled and treated with 15% aqueous sodium hydroxide solution to decompose any unreacted lithium aluminum hydride. The reaction mixture is then filtered and washed with ether. The ether solution is evaporated to give an oil. This oil is then slurried in 10% HCl and extracted with ether. The aqueous phase which contains an insoluble oil is extracted with methylene chloride, and the methylene chloride extract dried over anhydrous sodium sulfate. Evaporation of this methylene chloride solution gives a solid which is taken up in acetone and precipitated with ether to give 1-(3,3,3-triphenylpropyl)-4-(phenyl)-4-piperidinemethanol hydrochloride, melting at about 256°-259° C.

Name

ethyl 4-phenyl-4-piperidinecarboxylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

amide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

C1(C(C2C=CC=CC=2)(C2C=CC=CC=2)O)C=CC=CC=1.C(O)(=O)CC(O)=O.[C:28]1([C:34]([C:45]2[CH:50]=[CH:49][CH:48]=[CH:47][CH:46]=2)([C:39]2[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=2)[CH2:35][C:36]([Cl:38])=O)[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1.[C:51]1([C:57]2([C:63]([O:65]CC)=O)[CH2:62][CH2:61][NH:60][CH2:59][CH2:58]2)[CH:56]=[CH:55][CH:54]=[CH:53][CH:52]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>C(O)C.C1C=CC=CC=1.CCOCC.Cl.CC(C)=O.C(N(CC)CC)C>[ClH:38].[C:28]1([C:34]([C:39]2[CH:40]=[CH:41][CH:42]=[CH:43][CH:44]=2)([C:45]2[CH:46]=[CH:47][CH:48]=[CH:49][CH:50]=2)[CH2:35][CH2:36][N:60]2[CH2:59][CH2:58][C:57]([C:51]3[CH:52]=[CH:53][CH:54]=[CH:55][CH:56]=3)([CH2:63][OH:65])[CH2:62][CH2:61]2)[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=1 |f:4.5.6.7.8.9,10.11,18.19|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C(O)(C1=CC=CC=C1)C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)O)(=O)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C(CC(=O)Cl)(C1=CC=CC=C1)C1=CC=CC=C1

|

|

Name

|

ethyl 4-phenyl-4-piperidinecarboxylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C1(CCNCC1)C(=O)OCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)N(CC)CC

|

Step Six

[Compound]

|

Name

|

amide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Al+3].[Li+].[H-].[H-].[H-]

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Al+3].[Li+].[H-].[H-].[H-]

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

are heated at 170° for 31 hours

|

|

Duration

|

31 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

This mixture is cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

3,3,3-Triphenylpropionic acid, melting at 182°, crystallizes from the ethanol

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

upon cooling

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

1 Part of 3,3,3-triphenylpropionic acid is then refluxed with 5 parts of thionyl chloride for 4 hours

|

|

Duration

|

4 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the excess thionyl chloride is removed in vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide the crude 3,3,3-triphenylpropionyl chloride

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 2.5 hours

|

|

Duration

|

2.5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture is cooled

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction mixture is then filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ether solution is evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give an oil

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ether

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

is extracted with methylene chloride

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the methylene chloride extract

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Evaporation of this methylene chloride solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gives a solid which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitated with ether

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl.C1(=CC=CC=C1)C(CCN1CCC(CC1)(CO)C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |